Product packaging for 1-(3-Methyl-2-thienyl)-1-propanol(Cat. No.:)

1-(3-Methyl-2-thienyl)-1-propanol

Cat. No.: B7865369
M. Wt: 156.25 g/mol
InChI Key: DLPDTEIDWPIYIB-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-thienyl)-1-propanol is a useful research compound. Its molecular formula is C8H12OS and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12OS B7865369 1-(3-Methyl-2-thienyl)-1-propanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5,7,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPDTEIDWPIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CS1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Perspectives on 1 3 Methyl 2 Thienyl 1 Propanol

Current Scope of Investigation for Thienyl-Propanol Compounds

Research into thienyl-propanol compounds is largely driven by their utility as intermediates in the synthesis of more complex molecules, particularly those with pharmaceutical applications. A significant area of investigation involves the stereoselective synthesis of these compounds, aiming to produce specific enantiomers that are crucial for biological activity. For instance, derivatives such as (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol are key building blocks in the synthesis of duloxetine, a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. researchgate.netgoogle.comgoogle.com The development of efficient catalytic and biocatalytic methods for the asymmetric reduction of corresponding ketones to produce chiral thienyl-propanols is a major focus. researchgate.netchemicalbook.com

Furthermore, the inherent reactivity of the thiophene (B33073) ring and the hydroxyl group of the propanol (B110389) chain make these compounds versatile precursors for a variety of chemical transformations. researchgate.net Researchers are exploring their use in the creation of novel heterocyclic systems and functionalized materials. nih.govnih.gov The synthesis of various derivatives, including those with modified side chains or additional functional groups on the thiophene ring, is being pursued to explore structure-activity relationships and to develop new chemical entities with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Foundational Aspects for Scholarly Inquiry

A thorough understanding of the physicochemical properties and synthesis of 1-(3-Methyl-2-thienyl)-1-propanol is fundamental to any scholarly investigation of this compound.

The structural hallmark of this compound is the presence of a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R)- and (S)-1-(3-Methyl-2-thienyl)-1-propanol, whose distinct spatial arrangements can lead to different interactions with other chiral molecules and biological systems. The methyl group at the 3-position of the thiophene ring also influences the electronic properties and steric hindrance of the molecule compared to its unsubstituted counterpart.

Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular FormulaC₈H₁₂OS
Molecular Weight156.25 g/mol
AppearanceNo data available
Boiling PointNo data available
Melting PointNo data available
DensityNo data available
SolubilityNo data available

The synthesis of this compound can be conceptually approached through the reduction of the corresponding ketone, 1-(3-methyl-2-thienyl)propan-1-one. This transformation can be achieved using various reducing agents, and the choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, potentially allowing for the selective synthesis of one enantiomer over the other.

Further scholarly inquiry could focus on several key areas. The development of stereoselective synthetic routes to access the individual enantiomers of this compound in high purity is a significant challenge. Elucidation of its detailed reaction mechanisms, particularly in transformations involving the thiophene ring and the alcohol functionality, would provide valuable insights for its use as a synthetic intermediate. Moreover, investigating its potential biological activities, guided by the known applications of structurally related compounds, could open new avenues for research and development.

Synthetic Methodologies and Chemical Transformations of 1 3 Methyl 2 Thienyl 1 Propanol

Advanced Synthetic Routes to 1-(3-Methyl-2-thienyl)-1-propanol and its Derivatives

The synthesis of this compound and its derivatives often involves stereoselective methods to obtain the desired enantiomer, which is crucial for its application in pharmaceuticals.

Exploration of Methods Involving Carbonyl Compounds with Dioxanes or Dioxolanes (for derivatives like 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol)

The synthesis of derivatives such as 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol involves the formation of a 1,3-dioxane (B1201747) ring. This is a common strategy in organic synthesis for the protection of carbonyl groups or 1,3-diols. acs.orgorganic-chemistry.org The formation of a 1,3-dioxane from an aldehyde or ketone and a 1,3-diol is typically an acid-catalyzed process. acs.orgwikipedia.orgnrochemistry.com

One general and widely used method is the direct acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. organic-chemistry.org For the synthesis of a derivative like 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol, a precursor containing a 1,3-diol moiety would be required to react with an appropriate aldehyde or ketone. Alternatively, a precursor aldehyde could react with 1,3-propanediol. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, with the removal of water to drive the equilibrium towards the product. organic-chemistry.orgwikipedia.orgnrochemistry.com

Another powerful method for the formation of 1,3-dioxanes is the Prins reaction. wikipedia.orgresearchgate.netacs.org This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org In the context of synthesizing a thienyl-substituted dioxane, a substituted thienyl alkene could be reacted with an aldehyde in the presence of an acid catalyst. The outcome of the Prins reaction is highly dependent on the reaction conditions; an excess of the aldehyde and lower temperatures favor the formation of a 1,3-dioxane. wikipedia.org

Table 1: General Methods for the Synthesis of 1,3-Dioxane Derivatives

Reaction NameReactantsCatalystKey ConditionsProduct
Acid-Catalyzed AcetalizationAldehyde/Ketone + 1,3-DiolBrønsted or Lewis Acid (e.g., p-TsOH)Removal of water (e.g., Dean-Stark trap)1,3-Dioxane
Prins ReactionAlkene + AldehydeProtic or Lewis Acid (e.g., H₂SO₄, BF₃)Excess aldehyde, low temperature1,3-Dioxane

Mechanistic Studies of Chemical Reactions Involving this compound Scaffolds

Understanding the reaction mechanisms involving the this compound scaffold is crucial for optimizing reaction conditions and controlling product selectivity. Due to the limited specific mechanistic studies on this exact molecule, we can infer plausible mechanisms from related systems.

The reactions of this scaffold can be broadly categorized into those involving the hydroxyl group and those involving the thiophene (B33073) ring.

A key reaction for the synthesis of this compound itself is the reduction of the corresponding ketone, 1-(3-methyl-2-thienyl)-1-propanone. The stereoselective reduction of prochiral ketones is a well-studied area. wikipedia.orgnih.govlibretexts.org The mechanism of reduction often depends on the reducing agent and catalyst used. For instance, with hydride reagents like sodium borohydride, the reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. In catalytic hydrogenations, the mechanism involves the coordination of the ketone to a metal center followed by hydride transfer. nih.gov The stereochemical outcome is often governed by the steric and electronic properties of the substituents on the ketone and the chiral catalyst.

Another important reaction is the addition of organometallic reagents, such as Grignard reagents, to a precursor ketone to form the tertiary alcohol. The mechanism of the Grignard reaction is complex and can proceed through either a nucleophilic addition or a single electron transfer (SET) pathway. operachem.combyjus.commasterorganicchemistry.com For a substrate like 2-acetylthiophene (B1664040), the reaction with a Grignard reagent would likely proceed via nucleophilic addition of the Grignard's carbanion to the carbonyl carbon. byjus.com The presence of the sulfur atom in the thiophene ring can influence the reactivity and coordination of the magnesium center.

Theoretical studies on the reactions of thiophene and its derivatives provide insight into their reactivity. acs.orgresearchgate.netacs.org The thiophene ring can undergo electrophilic substitution, and its reactivity is influenced by the substituents. nih.gov The methyl group at the 3-position is an electron-donating group, which can affect the regioselectivity of electrophilic attack.

In reactions involving the hydroxyl group, such as the formation of dioxane derivatives discussed earlier, the mechanism is typically acid-catalyzed. In the Prins reaction, for example, the aldehyde is first protonated by the acid catalyst, making it more electrophilic. nrochemistry.comnih.govjk-sci.com The alkene then acts as a nucleophile, attacking the protonated carbonyl to form a carbocation intermediate. This intermediate can then be trapped by a nucleophile, or in the presence of excess aldehyde, can lead to the formation of a 1,3-dioxane through a series of steps involving a hemiacetal intermediate. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 3 Methyl 2 Thienyl 1 Propanol

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

Detailed research findings on the application of high-resolution spectroscopic techniques for the structural elucidation of 1-(3-Methyl-2-thienyl)-1-propanol are not present in the accessible scientific literature. A thorough analysis would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For This compound , one would expect characteristic signals for the protons and carbons of the methyl group, the propanol (B110389) side chain, and the substituted thiophene (B33073) ring. However, specific chemical shifts, coupling constants, and data from advanced 2D NMR experiments like COSY, HSQC, and HMBC, which would definitively map the molecular structure, have not been published.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds of the alkyl and aromatic moieties, and vibrations of the thiophene ring. Without experimental data, a precise table of absorption peaks and their corresponding vibrational modes cannot be compiled.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of This compound would be expected to show a molecular ion peak and several fragment ions resulting from the cleavage of the propanol side chain and the thiophene ring. Specific m/z values and their relative abundances are not documented.

Refinement of Chromatographic and Electrophoretic Separation Methods

Similarly, there is a lack of published research on the refinement of chromatographic and electrophoretic methods for the separation and quantification of 1-(3--Methyl-2-thienyl)-1-propanol .

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for separating and analyzing such compounds. The development of a robust method would involve optimizing parameters such as the type of column, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings. Research on analogous compounds suggests that reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water, or capillary GC with a suitable non-polar or medium-polarity column, could be effective. However, specific retention times and optimized conditions for This compound have not been reported.

Electrophoretic Methods: Capillary Electrophoresis (CE) offers an alternative separation technique, particularly for charged or polar compounds. While potentially applicable, no studies detailing the use of CE for the analysis of This compound are available.

Computational Chemistry and Theoretical Studies on 1 3 Methyl 2 Thienyl 1 Propanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Properties:

The electronic properties of thiophene (B33073) and its derivatives are of significant interest due to their applications in materials science and medicinal chemistry. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. For thiophene-based compounds, the HOMO is typically a π-orbital with significant contributions from the sulfur atom and the carbon atoms of the ring, while the LUMO is a π*-orbital.

The presence of a methyl group at the 3-position and a 1-propanol group at the 2-position of the thiophene ring in 1-(3-Methyl-2-thienyl)-1-propanol will influence its electronic properties. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. The 1-propanol group, with its electronegative oxygen atom, can have a more complex influence, potentially lowering the energy of both the HOMO and LUMO.

Reactivity Prediction:

Quantum mechanical calculations can also predict the reactivity of a molecule through various descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring are expected to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential.

Illustrative Data from DFT Calculations on a Model Thiophene Derivative:

To illustrate the type of data obtained from such calculations, the following table presents hypothetical but representative values for a simple substituted thienyl alcohol, calculated at the B3LYP/6-31G(d) level of theory.

Parameter Calculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.5 D

Note: These values are illustrative for a generic substituted thienyl alcohol and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of flexible molecules like this compound and its interactions with other molecules, such as solvents.

Conformational Analysis:

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity or chemical reactivity.

Intermolecular Interactions:

The interactions of this compound with its environment are critical to its behavior in solution and biological systems. MD simulations can model these interactions explicitly. For example, in an aqueous solution, the hydroxyl group of the propanol (B110389) side chain would be expected to form hydrogen bonds with water molecules, acting as both a hydrogen bond donor and acceptor. The thiophene ring, while less polar, can engage in van der Waals and π-π stacking interactions acs.orgresearchgate.net.

By analyzing the radial distribution functions from an MD simulation, it is possible to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around this compound.

Illustrative Data from a Hypothetical MD Simulation:

The following table summarizes the type of information that could be obtained from an MD simulation of this compound in a water box.

Interaction Type Key Interacting Groups Typical Distance (Å)
Hydrogen BondingHydroxyl H with Water O1.8 - 2.2
Hydrogen BondingHydroxyl O with Water H1.9 - 2.3
van der WaalsThiophene Ring with Water> 3.0

Note: This data is representative of what would be expected from an MD simulation and is not based on a specific simulation of this compound.

Exploration of Novel Applications and Derivatives of 1 3 Methyl 2 Thienyl 1 Propanol

Research into Chemically Modified Derivatives and Analogues

The core structure of 1-(3-Methyl-2-thienyl)-1-propanol, featuring a thiophene (B33073) ring, is a common motif in pharmacologically active compounds. Researchers have explored modifications of this and related structures to enhance or alter their biological effects.

While direct studies on the biological activities of this compound derivatives are specific, broader research into the thieno[2,3-d]pyrimidine (B153573) scaffold, a derivative of the thiophene ring system, offers significant insights. These derivatives are considered bioisosteres of quinazoline, a privileged structure in medicinal chemistry, and have shown a wide range of pharmacological activities. scielo.br

Research has demonstrated that by introducing various substituents onto the thieno[2,3-d]pyrimidine core, a diverse array of biological effects can be achieved. For instance, certain derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. epa.govresearchgate.net Other modifications have led to compounds with significant antitumor properties, particularly against breast cancer cell lines. scielo.br In the context of neurodegenerative diseases, thienopyrimidine derivatives have been designed as multifunctional agents targeting Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Furthermore, the fusion of aroyl hydrazone or aryl hydrazide moieties to a thieno[3,2-d]pyrimidine (B1254671) core has yielded potent dual inhibitors of PI3K and mTOR, which are crucial targets in cancer therapy. nih.gov

These findings underscore the therapeutic potential that can be unlocked by chemically modifying the thiophene backbone, suggesting that derivatives of this compound could be promising candidates for future drug discovery programs.

Table 1: Investigated Biological Activities of Thienopyrimidine Derivatives

Derivative Class Biological Activity Investigated Key Findings Reference
Thieno[2,3-d]pyrimidines Antitumor (Breast Cancer) Some compounds showed inhibitory effects on the MDA-MB-231 cell line, with one exhibiting activity comparable to Paclitaxel. scielo.br
Thieno[3,2-d]pyrimidines Antitumor (PI3K/mTOR inhibition) Derivatives with aryl hydrazide moieties showed potent dual inhibitory activity against PI3Kα and mTOR. nih.gov
Tetrahydrobenzothienopyrimidines Anti-Alzheimer's Disease A derivative with a phenylpiperazine moiety was identified as a potent dual inhibitor of AChE and BuChE. nih.gov
Thieno[2,3-d]pyrimidines Anti-inflammatory & Analgesic Several derivatives exhibited high anti-inflammatory effects comparable to diclofenac (B195802) sodium and pronounced analgesic activity. epa.gov
Thieno[2,3-d]pyrimidines Anti-inflammatory & Analgesic A novel series demonstrated significant anti-inflammatory and analgesic properties. researchgate.net

Potential Applications in Advanced Organic Synthesis and Fine Chemicals

Beyond its potential in medicinal chemistry, this compound and its analogues are valuable intermediates in advanced organic synthesis and the production of fine chemicals. The chiral nature of certain derivatives makes them critical building blocks for creating complex molecules with specific stereochemistry. nbinno.com

A prominent application is in the synthesis of the pharmaceutical agent Duloxetine, a serotonin-norepinephrine reuptake inhibitor. google.com The key intermediate, (S)-3-Methylamino-1-(2-thienyl)-1-propanol, is a derivative of the title compound. nbinno.comgoogle.comtcichemicals.com The synthesis of this intermediate is a focal point of research, with various methods developed to achieve high enantiomeric purity, such as the enantioselective reduction of the corresponding ketone, 3-methylamino-1-(2-thienyl)-1-propanone. google.comgoogle.com This process highlights the compound's role as a high-value intermediate in the pharmaceutical industry. nbinno.com

The synthesis of Duloxetine from 2-acetylthiophene (B1664040) involves several steps where derivatives of this compound play a crucial role. The process often starts with the creation of a ketonic Mannich base, which is then reduced to the corresponding amino alcohol. researchgate.net

Table 2: Role of this compound Analogues in Duloxetine Synthesis

Compound CAS Number Role in Synthesis Reference
3-Methylamino-1-(2-thienyl)-1-propanone Not Available Precursor ketone for reduction to the key alcohol intermediate. google.comgoogle.com
(S)-3-Methylamino-1-(2-thienyl)-1-propanol 116539-55-0 Key chiral intermediate for the synthesis of Duloxetine. nbinno.comgoogle.comtcichemicals.com
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol Not Available Racemic precursor that is resolved to obtain the desired (S)-enantiomer. researchgate.net
Duloxetine 116539-59-4 Final active pharmaceutical ingredient. google.comgoogle.com

The utility of these thiophene-based propanols as chiral building blocks extends to their potential use in asymmetric catalysis, for example, as precursors for chiral catalysts in asymmetric hydrogenation reactions. nbinno.com This demonstrates their broader applicability in the field of fine chemicals, where the synthesis of enantiomerically pure compounds is of high importance.

Q & A

Basic: What are the established synthetic routes for 1-(3-Methyl-2-thienyl)-1-propanol, and how can yield be optimized?

Methodological Answer:
The compound can be synthesized via Grignard addition or ketone reduction :

  • Grignard Route : React 3-methyl-2-thienylmagnesium bromide with propanal. Optimize by controlling reaction temperature (0–5°C) and using anhydrous THF as solvent to minimize side reactions .
  • Reduction of Ketone : Reduce 1-(3-Methyl-2-thienyl)-1-propanone using NaBH4 in methanol (room temperature, 4–6 h). Purity is enhanced by recrystallization from ethanol/water (5:1 v/v) .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Average yields range from 65–70%, with impurities removed via column chromatography (silica gel, gradient elution).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Assign peaks using deuterated chloroform (CDCl3). Key signals include:
    • Thienyl protons: δ 6.8–7.2 ppm (doublets for H-4 and H-5) .
    • Hydroxyl proton: δ 1.5–2.0 ppm (broad, exchangeable with D2O).
  • IR Spectroscopy : Confirm the alcohol group via O–H stretch (~3300 cm<sup>−1</sup>) and thienyl C–S stretches (690–710 cm<sup>−1</sup>) .
  • Elemental Analysis : Validate purity (>98%) with %C, %H, and %S matching theoretical values (e.g., C: 61.5%, H: 4.3%, S: 27.4%) .

Advanced: How can in-situ dimerization during structural analysis be mitigated?

Methodological Answer:
Evidence of radiation-induced dimerization during X-ray crystallography (e.g., C=C bond formation between monomers) requires:

  • Low-Temperature Data Collection : Use liquid N2 (100 K) to stabilize crystals and minimize reactive intermediates .
  • Short Exposure Times : Limit X-ray beam exposure (<30 sec/frame) to reduce radical formation.
  • Topotactic Analysis : Refine diffraction data with dual models (monomer + dimer) using software like SHELXTL. Dimer content correlates with intermolecular C···C distances <3.5 Å .

Advanced: How do electronic properties of the thienyl group influence reactivity in catalytic applications?

Methodological Answer:
The 3-methyl-2-thienyl moiety contributes to:

  • Electron-Rich π-System : Enhances nucleophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations show HOMO localization on the thienyl ring (−5.2 eV) .
  • Steric Effects : The methyl group at C-3 directs regioselectivity in electrophilic substitutions (e.g., bromination occurs at C-5 due to steric hindrance at C-4).
  • Catalytic Applications : Test as a ligand in Pd-catalyzed reactions (e.g., Heck coupling). Monitor turnover frequency (TOF) via GC-MS with internal standards.

Advanced: What computational methods predict thermodynamic properties of this compound?

Methodological Answer:

  • Vapor Pressure Estimation : Use the transpiration method with Clausius-Clapeyron equation. For liquid-phase studies, correlate experimental data with UNIFAC models .
  • Solubility Parameters : Apply Hansen solubility parameters (δD, δP, δH) via molecular dynamics simulations (e.g., GROMACS). Predict miscibility in polar aprotic solvents (e.g., DMSO, δ ~12.0 cal<sup>1/2</sup>/cm<sup>3/2</sup>).
  • Reaction Thermodynamics : Calculate ΔG of dimerization using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare with experimental ΔH from DSC .

Basic: How to resolve discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time ~8.2 min .
  • Discrepancy Sources :
    • Volatile Impurities : Undetected by HPLC but affect elemental analysis. Use GC-MS headspace analysis.
    • Hydrates/Solvates : Confirm via TGA (weight loss ~100–150°C).
    • Corrective Action : Re-crystallize and dry under vacuum (40°C, 24 h) to stabilize hydrate content.

Advanced: What strategies isolate and characterize reactive intermediates in thienyl-propanol derivatives?

Methodological Answer:

  • Trapping Intermediates : Use in-situ IR with a flow reactor to capture transient species (e.g., enolates during oxidation).
  • Cryogenic NMR : Conduct <sup>13</sup>C NMR at −80°C in CD2Cl2 to stabilize carbocation intermediates.
  • EPR Spectroscopy : Detect radical species (e.g., during photolysis) with spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide).

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